REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:17])[CH2:3][CH2:4][C:5](=NOCC(O)=O)[C:6]1[CH:10]=[CH:9][S:8][CH:7]=1.[OH-].[Na+].S(OOS([O-])(=O)=O)([O-])(=O)=[O:21].[K+].[K+]>O>[CH3:17][C:2]1([CH3:1])[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[C:5](=[O:21])[CH2:4][CH2:3]1 |f:1.2,3.4.5|
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Name
|
(4-Methyl-1-thiophen-3-yl-pentylideneaminooxy)-acetic acid
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Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
|
CC(CCC(C1=CSC=C1)=NOCC(=O)O)C
|
Name
|
|
Quantity
|
93.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
heated to reflux
|
Type
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TEMPERATURE
|
Details
|
heating
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Type
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EXTRACTION
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Details
|
the reaction mixture was extracted with dry diethyl ether (100 ml)
|
Type
|
WASH
|
Details
|
The organic layer was then washed with saturate sodium bicarbonate, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting oil was purified by silica gel chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(C2=C1SC=C2)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 196 mg | |
YIELD: PERCENTYIELD | 13% | |
YIELD: CALCULATEDPERCENTYIELD | 12.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |